molecular formula C17H15ClFNO2 B5720180 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide

Cat. No. B5720180
M. Wt: 319.8 g/mol
InChI Key: ZMUXSBDGBUYPEB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activity, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been found to have antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for use in lab experiments. It has a high potency and selectivity for COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of new analogs of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Finally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs may have potential as therapeutic agents for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs in these areas.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological effects, including analgesic, anti-inflammatory, and antitumor activity. 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition makes 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-22-13-7-5-12(6-8-13)11-20-17(21)10-9-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXSBDGBUYPEB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)prop-2-enamide

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